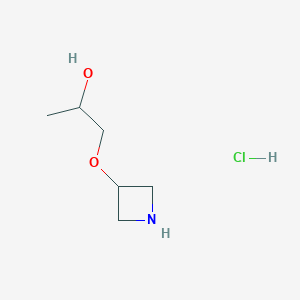

1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride

Description

1-(Azetidin-3-yloxy)propan-2-ol hydrochloride is a small organic molecule characterized by a propan-2-ol backbone linked via an ether oxygen to an azetidine (4-membered nitrogen-containing ring) at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(azetidin-3-yloxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(8)4-9-6-2-7-3-6;/h5-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULXEFSUWWPKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241375-88-0 | |

| Record name | 1-(azetidin-3-yloxy)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride typically involves the reaction of azetidine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a propanolamine backbone with several β-adrenergic blockers and azetidine derivatives. Key structural variations include:

- Azetidine vs.

- Ether vs. Amine Linkages: The ether linkage (C–O–C) distinguishes it from β-blockers like propranolol hydrochloride, which feature an amino group (–NH–) connecting the aryloxy and propanol moieties .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl Salt) |

|---|---|---|---|---|

| 1-(Azetidin-3-yloxy)propan-2-ol HCl | C₆H₁₂ClNO₂ | 181.62 | Azetidine, ether, propan-2-ol | High (aqueous) |

| Propranolol Hydrochloride | C₁₆H₂₁NO₂·HCl | 295.80 | Naphthyloxy, isopropylamino, propan-2-ol | High |

| Bevantolol Hydrochloride | C₁₉H₂₄NO₄·HCl | 382.86 | m-Tolyloxy, dimethoxyphenethylamino | Moderate |

| 2-(Azetidin-3-yl)propan-2-ol HCl | C₆H₁₄ClNO | 151.63 | Azetidine, propan-2-ol | High |

| Nadolol Impurity F (EP) | C₁₆H₂₂ClNO₂ | 307.81 | Naphthyloxy, tert-butylamino | Moderate |

Notes:

Pharmacological Activity and Receptor Binding

- Propranolol Hydrochloride: Non-selective β-blocker; inhibits β₁ and β₂ adrenergic receptors, used for hypertension and arrhythmias .

- Bevantolol Hydrochloride: β₁-selective antagonist with additional vasodilatory effects due to its dimethoxyphenethylamino group .

- Azetidine Derivatives: and highlight azetidine-containing compounds (e.g., 3-(azetidin-3-yl)propan-1-ol HCl) but lack explicit pharmacological data.

Challenges and Unique Features

- Steric Effects : The compact azetidine ring may limit interactions with deep receptor pockets compared to larger cyclic amines.

Biological Activity

1-(Azetidin-3-yloxy)propan-2-ol;hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the available data on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its pharmacological properties. The molecular formula is CHClNO, and it has a molecular weight of approximately 165.62 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound has been linked to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system, influencing pathways associated with mood and cognition.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Neurological Disorders : Its receptor modulation suggests possible uses in treating conditions such as anxiety or depression.

- Pain Management : Anti-inflammatory properties indicate potential use in pain relief therapies.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro against various cell lines:

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study A | Human Neuroblastoma | Inhibition of cell proliferation | |

| Study B | RAW 264.7 Macrophages | Reduced NO production |

These findings indicate that this compound may possess significant anti-cancer and anti-inflammatory properties.

In Vivo Studies

In vivo evaluations have further supported these findings:

- A study demonstrated that administration of the compound in animal models resulted in decreased markers of inflammation and improved behavioral outcomes in models of anxiety .

Safety and Toxicity Profile

The safety profile of this compound is crucial for its potential therapeutic use. Current data suggest that at therapeutic doses, the compound exhibits low toxicity. However, comprehensive toxicological evaluations are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.